zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde
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Overview
Description
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde is a chemical compound with the molecular formula C15H17NO3Zn and a molecular weight of 324.69 g/mol . This compound is known for its unique structure, which includes a zinc pivalate moiety attached to a 3-formyl-1-methyl-1H-indole core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate typically involves the reaction of 3-formyl-1-methyl-1H-indole with zinc pivalate under controlled conditions. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), at a specific temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The compound can participate in substitution reactions where the zinc pivalate moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The zinc pivalate moiety plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: Similar structure but lacks the zinc pivalate moiety.
3-Formyl-1H-indole: Similar core structure but without the methyl and zinc pivalate groups.
Zinc acetate: Contains zinc but lacks the indole moiety.
Uniqueness
(3-Formyl-1-methyl-1h-indol-2-yl) zinc pivalate is unique due to the presence of both the indole core and the zinc pivalate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
zinc;2,2-dimethylpropanoate;1-methyl-2H-indol-2-ide-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8NO.C5H10O2.Zn/c1-11-6-8(7-12)9-4-2-3-5-10(9)11;1-5(2,3)4(6)7;/h2-5,7H,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMKOKNVVAUEDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CN1[C-]=C(C2=CC=CC=C21)C=O.[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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